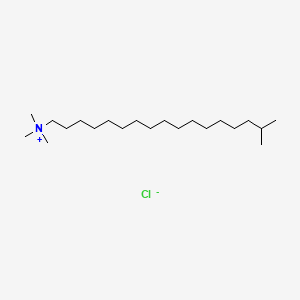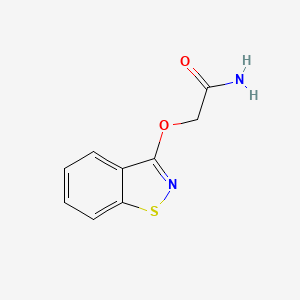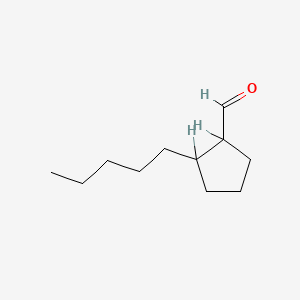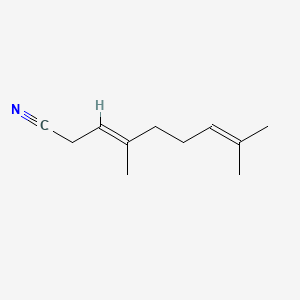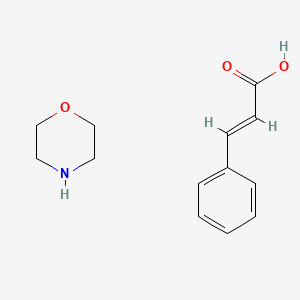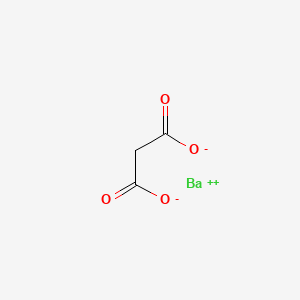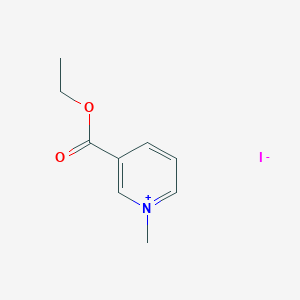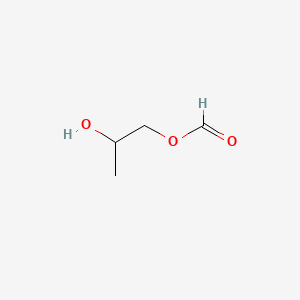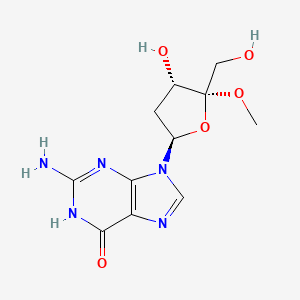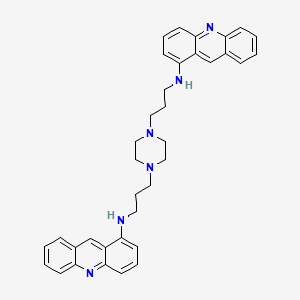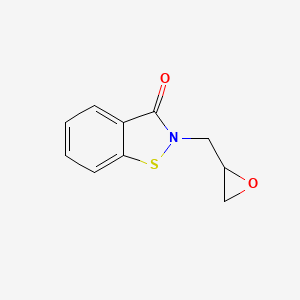
2-(Oxiranylmethyl)-1,2-benzisothiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxiranylmethyl)-1,2-benzisothiazol-3(2H)-one is an organic compound that belongs to the class of benzisothiazolones This compound is characterized by the presence of an oxirane (epoxide) ring attached to a benzisothiazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxiranylmethyl)-1,2-benzisothiazol-3(2H)-one typically involves the reaction of 2-mercaptobenzothiazole with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Oxiranylmethyl)-1,2-benzisothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The compound can be reduced to open the epoxide ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
Diols: Formed through oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide ring.
Substituted Derivatives: Various substituted products depending on the nucleophile used in the substitution reactions.
Scientific Research Applications
2-(Oxiranylmethyl)-1,2-benzisothiazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Oxiranylmethyl)-1,2-benzisothiazol-3(2H)-one involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The benzisothiazolone core may also interact with specific receptors or enzymes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(1-halogenoalkyl)-3(2H)-furanones: These compounds also contain an oxirane ring and exhibit similar reactivity.
2-Aminothiazole-4-carboxylate Schiff bases: These compounds share structural similarities and have comparable biological activities.
Uniqueness
2-(Oxiranylmethyl)-1,2-benzisothiazol-3(2H)-one is unique due to the combination of the benzisothiazolone core and the epoxide ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
90421-84-4 |
|---|---|
Molecular Formula |
C10H9NO2S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-(oxiran-2-ylmethyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C10H9NO2S/c12-10-8-3-1-2-4-9(8)14-11(10)5-7-6-13-7/h1-4,7H,5-6H2 |
InChI Key |
YICRHFDUUYCIFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


